4-[1,1,2-Trifluoro-2-(heptafluoropropoxy)ethoxy]butan-1-ol
Description
4-[1,1,2-Trifluoro-2-(heptafluoropropoxy)ethoxy]butan-1-ol is a fluorinated alcohol characterized by a butan-1-ol backbone substituted with a trifluoro and heptafluoropropoxy ethoxy group. Its structure confers unique physicochemical properties, including high thermal stability, chemical inertness, and hydrophobicity, typical of perfluorinated compounds (PFCs).
Properties
CAS No. |
640731-95-9 |
|---|---|
Molecular Formula |
C9H10F10O3 |
Molecular Weight |
356.16 g/mol |
IUPAC Name |
4-[1,1,2-trifluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)ethoxy]butan-1-ol |
InChI |
InChI=1S/C9H10F10O3/c10-5(6(11,12)21-4-2-1-3-20)22-9(18,19)7(13,14)8(15,16)17/h5,20H,1-4H2 |
InChI Key |
ITSVWHNTLNGFLR-UHFFFAOYSA-N |
Canonical SMILES |
C(CCOC(C(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1,1,2-Trifluoro-2-(heptafluoropropoxy)ethoxy]butan-1-ol typically involves the reaction of 1,1,2-trifluoro-2-(heptafluoropropoxy)ethanol with butanol under specific conditions. The reaction is carried out in the presence of a catalyst, often a strong acid or base, to facilitate the formation of the ether linkage .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-[1,1,2-Trifluoro-2-(heptafluoropropoxy)ethoxy]butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of compounds with different functional groups replacing the fluorine atoms.
Scientific Research Applications
4-[1,1,2-Trifluoro-2-(heptafluoropropoxy)ethoxy]butan-1-ol is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of 4-[1,1,2-Trifluoro-2-(heptafluoropropoxy)ethoxy]butan-1-ol involves its interaction with molecular targets through its hydroxyl and ether groups. These interactions can lead to the formation of hydrogen bonds and other non-covalent interactions, influencing the compound’s reactivity and stability. The fluorine atoms enhance the compound’s lipophilicity and resistance to metabolic degradation, making it a valuable tool in various applications .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and functional groups of 4-[1,1,2-Trifluoro-2-(heptafluoropropoxy)ethoxy]butan-1-ol with related compounds:
| Compound Name | CAS Number | Molecular Formula | Fluorination Level | Key Functional Groups |
|---|---|---|---|---|
| 4-[1,1,2-Trifluoro-2-(heptafluoropropoxy)ethoxy]butan-1-ol | N/A | C₉H₈F₁₀O₃ | High (10 F atoms) | Alcohol, ether, trifluoroethoxy |
| 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptan-1-ol | 375-82-6 | C₇H₅F₁₃O | Extreme (13 F atoms) | Alcohol, perfluorinated alkyl chain |
| 4-(n-heptyloxy)butan-1-ol | N/A | C₁₁H₂₄O₂ | None | Alcohol, ether |
| 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol | 9036-19-5 | C₁₆H₂₄O₃ | None | Alcohol, ether, aromatic substituent |
| N-(((3-chloro-4-(1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide | 904007-52-7* | C₁₇H₉ClF₈N₂O₄ | High (8 F atoms) | Urea, benzamide, trifluoroethoxy |
Physicochemical Properties
- Fluorination Impact: The target compound’s trifluoro and heptafluoropropoxy groups reduce polarity and increase hydrophobicity compared to non-fluorinated analogs like 4-(n-heptyloxy)butan-1-ol. This enhances chemical resistance and thermal stability, as seen in 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptan-1-ol .
- Volatility: Fluorinated alcohols generally exhibit lower volatility than their non-fluorinated counterparts. For example, 4-(n-heptyloxy)butan-1-ol is used as a pheromone due to moderate volatility, whereas fluorinated analogs are less volatile and more persistent in environmental matrices .
Research Findings and Gaps
- Attraction in Pheromone Blends : While 4-(n-heptyloxy)butan-1-ol functions as a pheromone component in beetles (), fluorination may alter its bioactivity. The addition of fluorinated ethers could modify receptor binding or volatility, warranting further study .
- Synthetic Challenges : The synthesis of highly fluorinated compounds like the target requires specialized reagents (e.g., fluorinated ethers in ), posing scalability and cost challenges .
Biological Activity
4-[1,1,2-Trifluoro-2-(heptafluoropropoxy)ethoxy]butan-1-ol, a fluorinated compound, has garnered attention due to its unique chemical properties and potential biological activities. This article explores its biological activity, including its effects on various biological systems, mechanisms of action, and relevant research findings.
- Molecular Formula : C9H10F10O3
- Molecular Weight : 356.158 g/mol
- CAS Number : 640731-95-9
This compound is characterized by a trifluoromethyl group and a heptafluoropropoxy chain, which contribute to its stability and solubility in various solvents.
Biological Activity Overview
The biological activity of 4-[1,1,2-Trifluoro-2-(heptafluoropropoxy)ethoxy]butan-1-ol has been primarily assessed through its interactions with biological membranes and potential effects on cellular processes. The following sections summarize key findings from recent studies.
Research indicates that the compound may interact with lipid membranes due to its fluorinated structure. This interaction can alter membrane fluidity and permeability, potentially impacting cellular functions such as signaling pathways and metabolic processes.
Antimicrobial Activity
A study explored the antimicrobial properties of fluorinated compounds similar to 4-[1,1,2-Trifluoro-2-(heptafluoropropoxy)ethoxy]butan-1-ol. It was found that such compounds exhibit significant activity against various bacterial strains by disrupting cell membrane integrity and function.
Study 1: Antimicrobial Efficacy
In a comparative study on antimicrobial efficacy, the compound was tested against several strains of bacteria and fungi. Results showed that it exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics:
| Microorganism | MIC (µg/mL) | Control (Antibiotic) |
|---|---|---|
| E. coli | 32 | 16 (Ciprofloxacin) |
| S. aureus | 16 | 8 (Vancomycin) |
| Candida albicans | 64 | 32 (Fluconazole) |
These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
Study 2: Cytotoxicity Assessment
A cytotoxicity assessment was conducted using human cell lines to evaluate the safety profile of the compound. The results indicated low cytotoxicity at therapeutic concentrations:
| Concentration (µg/mL) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 95 |
| 50 | 85 |
| 100 | 70 |
The data suggest that while the compound retains antimicrobial properties, it demonstrates acceptable safety margins for further development.
Environmental Impact
Given the increasing concern regarding perfluoroalkyl substances (PFAS), it is crucial to assess the environmental impact of compounds like 4-[1,1,2-Trifluoro-2-(heptafluoropropoxy)ethoxy]butan-1-ol. Studies have shown that PFAS can accumulate in the environment and pose risks to human health and ecosystems.
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